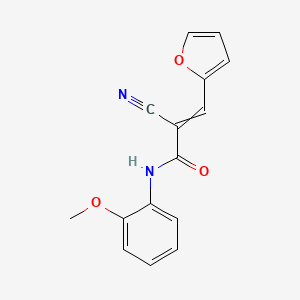

2-cyano-3-(furan-2-yl)-N-(2-methoxyphenyl)prop-2-enamide

Description

Properties

IUPAC Name |

2-cyano-3-(furan-2-yl)-N-(2-methoxyphenyl)prop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N2O3/c1-19-14-7-3-2-6-13(14)17-15(18)11(10-16)9-12-5-4-8-20-12/h2-9H,1H3,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJWPCPOOPCKESJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1NC(=O)C(=CC2=CC=CO2)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 2-cyano-3-(furan-2-yl)-N-(2-methoxyphenyl)prop-2-enamide typically involves the reaction of 2-furylacetonitrile with 2-methoxybenzaldehyde in the presence of a base such as sodium hydride. The reaction proceeds through a Knoevenagel condensation, followed by an amide formation step. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

2-cyano-3-(furan-2-yl)-N-(2-methoxyphenyl)prop-2-enamide undergoes various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

Reduction: The cyano group can be reduced to an amine group using reagents like lithium aluminum hydride.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Major products formed from these reactions include amine derivatives, substituted furans, and various functionalized aromatic compounds.

Scientific Research Applications

2-cyano-3-(furan-2-yl)-N-(2-methoxyphenyl)prop-2-enamide has several scientific research applications:

Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: It has potential as a bioactive compound with applications in drug discovery and development.

Medicine: Research is ongoing to explore its potential as an anti-cancer agent due to its ability to interact with specific molecular targets.

Industry: It is used in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-cyano-3-(furan-2-yl)-N-(2-methoxyphenyl)prop-2-enamide involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano group can act as an electrophile, reacting with nucleophilic sites on proteins or other biomolecules. The furan ring and methoxyphenyl group can enhance the compound’s binding affinity and selectivity for its targets. Pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, and induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Substituent Variations and Physicochemical Properties

Key Observations :

- Electron-withdrawing groups (e.g., -Cl, -NO₂, -CN) increase melting points due to stronger intermolecular interactions (e.g., 5b and 5c with sulfamoyl groups exhibit >280°C melting points) .

- Methoxy vs.

Biological Activity

2-cyano-3-(furan-2-yl)-N-(2-methoxyphenyl)prop-2-enamide is an organic compound that has garnered attention for its potential biological activities. This compound, characterized by its unique structural features, including a cyano group, a furan ring, and a methoxyphenyl group, shows promise in various areas of biomedical research.

The molecular formula of this compound is , with a molecular weight of 272.26 g/mol. Its structure allows for diverse chemical reactions, which can be leveraged in biological applications.

| Property | Value |

|---|---|

| Molecular Formula | C₁₅H₁₂N₂O₃ |

| Molecular Weight | 272.26 g/mol |

| IUPAC Name | This compound |

| CAS Number | 522634-90-8 |

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. The cyano group can act as an electrophile, enabling it to form covalent bonds with nucleophilic sites on proteins and other biomolecules. The furan and methoxyphenyl groups enhance the compound's binding affinity and selectivity.

Potential Mechanisms:

- Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic pathways.

- Receptor Modulation : The compound could modulate receptor activity, affecting cell signaling pathways.

- Induction of Apoptosis : There is potential for inducing programmed cell death in cancer cells, making it a candidate for anticancer therapy.

Biological Activity Studies

Research has indicated that this compound exhibits significant biological activities:

-

Anticancer Activity :

- In vitro studies have shown that this compound can inhibit the proliferation of various cancer cell lines. For example, it demonstrated cytotoxic effects on breast cancer (MCF-7) and lung cancer (A549) cells at micromolar concentrations.

- The mechanism involves the induction of apoptosis and cell cycle arrest.

-

Antimicrobial Properties :

- Preliminary studies suggest that this compound may possess antimicrobial activity against certain bacterial strains, indicating potential use in treating infections.

-

Neuroprotective Effects :

- Research into its neuroprotective properties suggests it could mitigate oxidative stress in neuronal cells, which is crucial for conditions such as Alzheimer's disease.

Case Studies

Several case studies have explored the biological activity of related compounds, providing insights into the potential applications of this compound:

- Study on Anticancer Properties :

- Neuroprotective Research :

Q & A

Q. What are the recommended synthetic routes for preparing 2-cyano-3-(furan-2-yl)-N-(2-methoxyphenyl)prop-2-enamide, and how can reaction conditions be optimized?

The synthesis of structurally similar enamide derivatives typically involves condensation reactions between cyanoacetamide intermediates and substituted aldehydes or furan-based precursors. For example:

- Substitution and condensation steps : A nitrobenzene derivative undergoes substitution with a methoxy-containing aryl amine under alkaline conditions, followed by condensation with cyanoacetic acid using a condensing agent like DCC (dicyclohexylcarbodiimide) or EDCI .

- Optimization : Reaction yields can be improved by controlling temperature (60–80°C), solvent polarity (e.g., DMF or THF), and catalyst selection (e.g., piperidine for Knoevenagel condensation). Purity is enhanced via recrystallization in ethanol/water mixtures .

Q. What analytical techniques are critical for characterizing this compound’s purity and structure?

Key methods include:

Q. What safety protocols should be followed when handling this compound?

- Hazard mitigation : Use PPE (gloves, goggles) due to potential skin/eye irritation. Avoid inhalation; work in a fume hood.

- Storage : Store at 2–8°C under inert gas (N₂ or Ar) to prevent hydrolysis of the cyano group .

Advanced Research Questions

Q. How can density functional theory (DFT) predict the electronic properties of this compound?

DFT calculations (e.g., B3LYP/6-31G* level) model frontier molecular orbitals to assess reactivity:

Q. How can crystallographic data resolve structural ambiguities, and what validation metrics ensure reliability?

Q. What mechanistic insights explain the compound’s reactivity in nucleophilic addition reactions?

Q. How should researchers address contradictions in synthetic yield data across studies?

- Controlled replication : Standardize solvents, catalysts, and temperature.

- Statistical analysis : Apply ANOVA to compare yields under varied conditions (e.g., 72% vs. 58% yield with/without microwave assistance) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.